4-({(2E)-3-(3,4-diethoxyphenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}amino)benzoic acid
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Overview
Description
4-[(2E)-3-(3,4-DIETHOXYPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]BENZOIC ACID is a complex organic compound with a unique structure that includes both aromatic and amide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-3-(3,4-DIETHOXYPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3,4-diethoxybenzaldehyde with phenylformamide under basic conditions to form the corresponding enamine. This intermediate is then reacted with 4-aminobenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(2E)-3-(3,4-DIETHOXYPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized to form quinones.
Reduction: The amide groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-[(2E)-3-(3,4-DIETHOXYPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2E)-3-(3,4-DIETHOXYPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, potentially disrupting key biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoic acid
- (2E)-3-(3,4-Diethoxyphenyl)prop-2-enoic acid
- {[(2E)-3-(3,4-Dihydroxyphenyl)-2-propenoyl]oxy}malonic acid
Uniqueness
4-[(2E)-3-(3,4-DIETHOXYPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C27H26N2O6 |
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Molecular Weight |
474.5 g/mol |
IUPAC Name |
4-[[(E)-2-benzamido-3-(3,4-diethoxyphenyl)prop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C27H26N2O6/c1-3-34-23-15-10-18(17-24(23)35-4-2)16-22(29-25(30)19-8-6-5-7-9-19)26(31)28-21-13-11-20(12-14-21)27(32)33/h5-17H,3-4H2,1-2H3,(H,28,31)(H,29,30)(H,32,33)/b22-16+ |
InChI Key |
GNRZIJQRPJLHSZ-CJLVFECKSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C(\C(=O)NC2=CC=C(C=C2)C(=O)O)/NC(=O)C3=CC=CC=C3)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C(C(=O)NC2=CC=C(C=C2)C(=O)O)NC(=O)C3=CC=CC=C3)OCC |
Origin of Product |
United States |
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